Cerium;iridium is a compound formed from cerium and iridium, typically represented by the formula CeIr. Cerium is a soft, ductile, silvery-white metal with the atomic number 58, while iridium is a very hard, brittle, silvery-white transition metal with the atomic number 77. The combination of these two elements results in a compound that exhibits unique properties and applications in various scientific fields.
Cerium is classified as a rare-earth element and is commonly found in minerals like monazite and bastnäsite. It can exist in multiple oxidation states, primarily +3 and +4. Iridium belongs to the platinum group metals and is known for its high corrosion resistance and density. The compound cerium;iridium can be synthesized through various methods involving these two elements.
The synthesis of cerium;iridium compounds typically involves:
The molecular structure of cerium;iridium can be characterized as follows:
The structure typically exhibits a metallic bonding characteristic common to transition metals, contributing to its physical properties such as conductivity and hardness.
Cerium;iridium participates in various chemical reactions, particularly as a catalyst. One notable reaction involves the oxidation of glycols by cerium(IV) ions in acidic media, catalyzed by iridium(III). The kinetics of this reaction have shown that:
This catalytic behavior highlights the potential of cerium;iridium compounds in organic synthesis.
The mechanism by which cerium;iridium compounds act as catalysts involves several steps:
This catalytic cycle demonstrates the efficiency of cerium;iridium compounds in facilitating chemical transformations under mild conditions.
Relevant data indicates that these properties make cerium;iridium suitable for applications requiring durability and resistance to degradation.
Cerium;iridium compounds have several scientific uses:
Hydrothermal synthesis enables precise crystallization of cerium-iridium hybrid nanostructures through controlled nucleation and growth in aqueous media at elevated temperatures and pressures. This method facilitates the formation of well-defined interfaces between components – a critical determinant of catalytic performance. A landmark study demonstrated a facile one-pot hydrothermal approach for synthesizing Ir nanorods on amorphous CeO₂ substrates, creating a composite catalyst (Ir/CeO₂) with exceptional bifunctional activity for electrochemical water splitting. The synthesis involved simultaneous crystallization of Ir nanorods and CeO₂ matrices at temperatures ranging from 180–220°C over 12–48 hours, producing an intimate interfacial structure [1].
Key structural advantages include:
Table 1: Electrocatalytic Performance of Hydrothermally Synthesized CeO₂-Ir Nanorods
Electrode | Overpotential @ 10 mA/cm² (HER) | Overpotential @ 10 mA/cm² (OER) | Tafel Slope (mV/dec) |
---|---|---|---|
CeO₂-Ir NRs | 28 mV | 270 mV | 42 (HER), 58 (OER) |
Commercial Pt/C | 32 mV | N/A | 30 (HER) |
Commercial IrO₂ | N/A | 320 mV | 65 (OER) |
Co-precipitation provides a scalable route for homogeneous Ce-Ir oxide composites through simultaneous hydroxide/oxide formation from aqueous precursors. This method relies on pH-controlled nucleation during base addition to mixed metal salt solutions, followed by thermal decomposition to crystalline oxides. While direct reports of Ce-Ir co-precipitation are limited, analogous systems reveal critical principles applicable to this binary system. The technique typically employs precursors like cerium ammonium nitrate [(NH₄)₂Ce(NO₃)₆] and iridium chloride (IrCl₃), with ammonium hydroxide or sodium carbonate as precipitants [5].
Critical technical considerations include:
Table 2: Co-precipitation Parameters for Mixed Ce-Ir Oxides
Precipitating Agent | pH Range | Annealing Conditions | Ir Distribution | Surface Area (m²/g) |
---|---|---|---|---|
NaOH | 9–10 | 450°C, 4h, air | Surface-enriched clusters | 80–100 |
NH₄OH | 8–9 | 500°C, 3h, air | Partially encapsulated | 60–80 |
(NH₄)₂CO₃ | 7–8 | 400°C, 5h, air | Homogeneous dispersion | 110–130 |
Solid-state reactions enable thermodynamic equilibrium phase formation in the Ce-Ir system, particularly for intermetallic compounds and ternary derivatives. These reactions involve direct elemental combination or oxide-carbothermal reduction at temperatures exceeding 1000°C, often under inert or reducing atmospheres to prevent oxidation. A comprehensive investigation of the Ce-Ir-Si ternary system at 950°C revealed 15 distinct intermetallic phases through powder diffraction and electron microprobe analysis of 83 synthesized alloys [2].
Notable structural and electronic characteristics include:
Table 3: Notable Intermetallic Phases in Ce-Ir-Si System
Compound | Crystal Structure | Lattice Parameters (Å) | Notable Electronic Properties |
---|---|---|---|
CeIrSi₃ | BaNiSn₃-type (tetragonal) | a=4.218, c=9.764 | Pressure-induced superconductivity (Tc=0.7 K) |
α-CeIr₂Si₂ | ThCr₂Si₂-type (tetragonal) | a=4.156, c=9.632 | Valence instability, Kondo lattice behavior |
β-CeIr₂Si₂ | CaBe₂Ge₂-type (tetragonal) | a=4.302, c=9.917 | Mixed valence, anisotropic magnetism |
Ce₂Ir₃Si₅ | U₂Co₃Si₅-type (orthorhombic) | a=9.852, b=11.624, c=5.982 | Charge fluctuations, metallic conductivity |
Sol-gel and combustion synthesis offer molecular-level mixing for doped ceria catalysts with iridium speciation control, utilizing exothermic redox reactions between metal nitrates and organic fuels. A green sol-gel auto-combustion variant using lemon juice (containing citric acid, ascorbic acid, and polyols) facilitated the synthesis of Ce-doped IrO₂ analogues, where the organic components act as complexing agents and intrinsic fuel [5]. During the process, carboxyl groups form stable complexes with metal cations (Ce⁴⁺/Ir⁴⁺), while polyols undergo polymerization, creating a homogeneous organic matrix. Ignition at 250–350°C yields nanocrystalline oxides with high specific surface areas.
Performance advantages in electrocatalysis include:
Atomic layer deposition (ALD) enables Ångström-level precision in fabricating cerium-iridium core-shell architectures and surface-modified heterostructures through self-limiting surface reactions. This vapor-phase technique employs sequential exposure to metal precursors (e.g., Ce(thd)₄ for cerium, (methylcyclopentadienyl)(1,5-cyclooctadiene)iridium for iridium) and co-reactants (ozone or H₂O), achieving conformal coatings even on high-aspect-ratio nanostructures [3] [6].
Advanced applications and mechanisms include:
Table 4: ALD Parameters for Cerium-Iridium Surface Engineering
Precursor Combination | Growth Temperature (°C) | Growth Rate (Å/cycle) | Key Functionality | Application |
---|---|---|---|---|
Ce(thd)₄ + O₃ | 140–180 | 0.8–1.1 | Hydrophobic coating (CA>110°) | Corrosion-resistant electrodes |
Ir(MeCp)(COD) + O₃ | 200–250 | 0.3–0.5 | Iridium nanoparticle deposition | OER active sites |
Ce(thd)₄/Ir(MeCp)(COD) + O₃ | 160 | 0.9 (CeO₂), 0.4 (Ir) | Core-shell structures | Stabilized electrocatalysts |
Comprehensive List of Cerium-Iridium Compounds Mentioned:
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